molecular formula C11H9Cl2NO2 B2954756 2,3-Dichloro-6,7-dimethoxyquinoline CAS No. 1710846-06-2

2,3-Dichloro-6,7-dimethoxyquinoline

Cat. No.: B2954756
CAS No.: 1710846-06-2
M. Wt: 258.1
InChI Key: NFDKGNSOOWOWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6,7-dimethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorine atoms and two methoxy groups attached to the quinoline ring

Scientific Research Applications

2,3-Dichloro-6,7-dimethoxyquinoline has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

The synthesis of 2,3-Dichloro-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce this compound .

Chemical Reactions Analysis

2,3-Dichloro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Common Reagents and Conditions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts are often used in these reactions under controlled conditions to achieve the desired transformations.

Comparison with Similar Compounds

2,3-Dichloro-6,7-dimethoxyquinoline can be compared with other quinoline derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2,3-dichloro-6,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-15-9-4-6-3-7(12)11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDKGNSOOWOWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=N2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.